molecular formula C27H24N4OS B12140099 1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12140099
M. Wt: 452.6 g/mol
InChI Key: BYCGHVZLIWNLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of pyrazolone and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolone ring and the thiazole ring, followed by their coupling.

    Formation of Pyrazolone Ring: The pyrazolone ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves the coupling of the pyrazolone and thiazole rings through a condensation reaction, often facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 1,5-dimethyl-4-{[(2Z)-4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N4OS

Molecular Weight

452.6 g/mol

IUPAC Name

1,5-dimethyl-4-[[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H24N4OS/c1-19-14-16-21(17-15-19)24-18-33-27(30(24)22-10-6-4-7-11-22)28-25-20(2)29(3)31(26(25)32)23-12-8-5-9-13-23/h4-18H,1-3H3

InChI Key

BYCGHVZLIWNLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.